

Apinaca (AKB-48): An In-Depth Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known by its code name AKB-48, is a synthetic cannabinoid agonist that has been identified as a significant compound of interest within the scientific and drug development communities.[1][2] As a potent ligand for the cannabinoid receptors CB1 and CB2, its pharmacological and physicochemical characteristics are of paramount importance for understanding its biological activity, potential therapeutic applications, and for the development of analytical detection methods.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of Apinaca, detailed experimental protocols for their determination, and visualizations of key pathways and workflows.

Core Physicochemical Properties

Apinaca, with the chemical name N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid characterized by an indazole core linked to an adamantyl group via a carboxamide bridge.[1][5] This structure confers upon it a high affinity for cannabinoid receptors.

Table 1: Summary of Physicochemical Properties of Apinaca



Property	Value	Source
Molecular Formula	C23H31N3O	[6]
Molecular Weight	365.5 g/mol	[6]
Melting Point	63.6 °C	[3]
Boiling Point	568.3 ± 23.0 °C at 760 mmHg	[3]
Solubility	Soluble in DMSO.[7]	[7]
Predicted pKa	13.59 (most basic)	Predicted
Predicted logP	5.34	Predicted

Pharmacological Profile

Apinaca is a potent agonist at both the CB1 and CB2 cannabinoid receptors, with a slightly higher affinity for the CB2 receptor. Its functional activity demonstrates that it acts as a full agonist at both receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

Table 2: Cannabinoid Receptor Binding Affinity and

Functional Activity of Apinaca

Receptor	Binding Affinity (Ki)	Functional Activity (IC50/EC50)
CB1	3.24 nM	5.39 nM (IC50)
CB2	1.68 nM	2.13 nM (IC50)

Source:[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical and pharmacological properties of **Apinaca**.



Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which **Apinaca** transitions from a solid to a liquid state.

Methodology:

- A small, finely powdered sample of Apinaca is loaded into a thin-walled capillary tube,
 sealed at one end, to a height of 2-3 mm.[8][9]
- The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10]
- The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate of 1-2 °C per minute as the expected melting point is approached.[11]
- The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[8][9]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Apinaca** in a given solvent.

Methodology:

- An excess amount of solid Apinaca is added to a flask containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).[7][12]
- The flask is sealed and agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]
- After equilibration, the suspension is filtered to remove undissolved solid.[7]
- The concentration of Apinaca in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7]



 This concentration represents the solubility of Apinaca in that solvent at the specified temperature.[7]

Cannabinoid Receptor Binding Affinity (Competitive Radioligand Binding Assay)

Objective: To determine the binding affinity (Ki) of Apinaca for CB1 and CB2 receptors.

Methodology:

- Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.
- The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of unlabeled **Apinaca**.[14]
- The binding reaction is allowed to reach equilibrium.
- The bound and free radioligand are separated by rapid filtration through a glass fiber filter.[3]
- The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.[3]
- The concentration of **Apinaca** that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Functional Activity (cAMP Accumulation Assay)

Objective: To determine the functional activity (IC50 or EC50) of **Apinaca** at cannabinoid receptors.

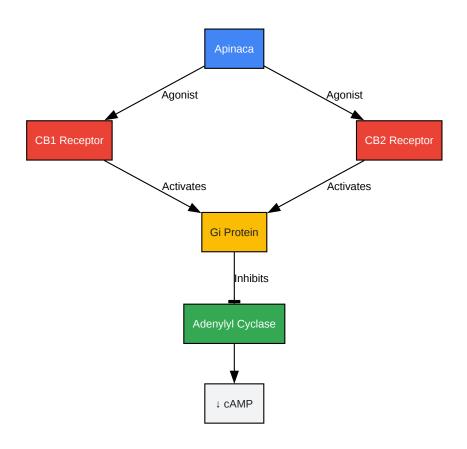
Methodology:

• Cells expressing the cannabinoid receptor of interest are cultured.



- The cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.[15]
- The cells are then treated with varying concentrations of Apinaca.
- The reaction is stopped, and the cells are lysed to release intracellular cAMP.
- The concentration of cAMP is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[15][16]
- The concentration of Apinaca that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined.[3]

Visualizations Signaling Pathway of Apinaca

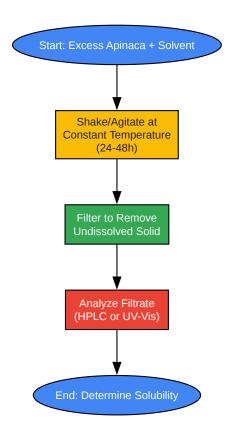




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Caption: **Apinaca** signaling pathway through CB1 and CB2 receptors.

Experimental Workflow for Solubility Determination

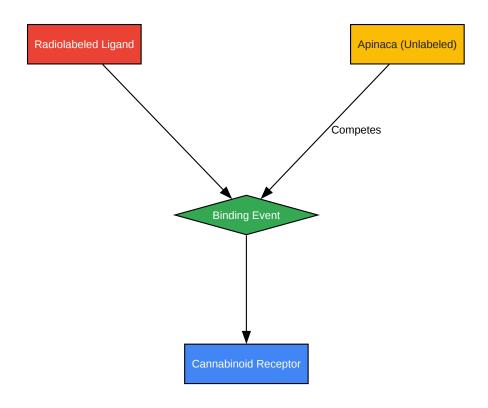


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Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship in Competitive Binding Assay





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Caption: Competitive binding of **Apinaca** and a radioligand to a cannabinoid receptor.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of **Apinaca**, offering valuable data and methodologies for researchers and scientists. The provided information on its chemical characteristics, pharmacological profile, and experimental determination serves as a foundational resource for further investigation into this potent synthetic cannabinoid. The structured presentation of data and protocols is intended to facilitate ease of use and reproducibility in a laboratory setting.

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- To cite this document: BenchChem. [Apinaca (AKB-48): An In-Depth Technical Guide on its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605536#physicochemical-properties-of-apinaca]

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